molecular formula C20H23N5O4S B11054623 Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Cat. No.: B11054623
M. Wt: 429.5 g/mol
InChI Key: GRSMBQRPAXEJKJ-UHFFFAOYSA-N
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Description

ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 5-NITRO-2-PYRIDINE: This intermediate can be synthesized through nitration of 2-pyridine.

    Formation of 1-(5-NITRO-2-PYRIDYL)-4-PIPERIDINE: This step involves the reaction of 5-nitro-2-pyridine with piperidine under specific conditions.

    Synthesis of ETHYL 4-AMINOBENZOATE: This compound is prepared through the esterification of 4-aminobenzoic acid with ethanol.

    Coupling Reaction: The final step involves the coupling of 1-(5-nitro-2-pyridyl)-4-piperidine with ethyl 4-aminobenzoate in the presence of a carbothioylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine and benzoate moieties may also contribute to its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE
  • ETHYL 4-[(4-NITROBENZYLIDENE)AMINO]BENZOATE
  • ETHYL 4-[(IODACETYL)AMINO]BENZOATE

Uniqueness

ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a nitro-pyridyl group with a piperidyl and benzoate structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H23N5O4S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioylamino]benzoate

InChI

InChI=1S/C20H23N5O4S/c1-2-29-19(26)14-3-5-15(6-4-14)22-20(30)23-16-9-11-24(12-10-16)18-8-7-17(13-21-18)25(27)28/h3-8,13,16H,2,9-12H2,1H3,(H2,22,23,30)

InChI Key

GRSMBQRPAXEJKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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